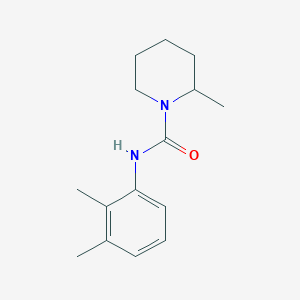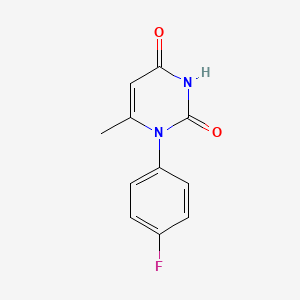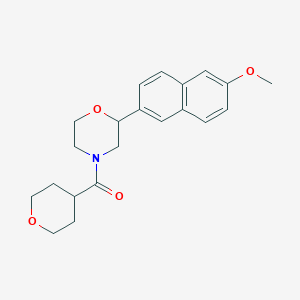![molecular formula C17H17NO4 B5396958 3-[(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one](/img/structure/B5396958.png)
3-[(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a methoxy group, and a pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-3-methoxybenzaldehyde and 4,6-dimethyl-2-pyridone.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4,6-dimethyl-2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the enone intermediate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The enone moiety can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium ethoxide in ethanol at reflux temperature.
Major Products
Oxidation: Formation of 3-(2-hydroxy-3-methoxyphenyl)prop-2-enal.
Reduction: Formation of 3-(2-hydroxy-3-methoxyphenyl)propan-1-ol.
Substitution: Formation of 3-(2-ethoxy-3-methoxyphenyl)prop-2-enoyl-4,6-dimethyl-1H-pyridin-2-one.
Aplicaciones Científicas De Investigación
3-[(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 3-[(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.
Pathways: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation, depending on its specific interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid:
2-hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound, it shares the hydroxy and methoxy substituents on the benzene ring.
Uniqueness
3-[(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one is unique due to the presence of both the enone moiety and the pyridinone ring, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
3-[(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-9-11(2)18-17(21)15(10)13(19)8-7-12-5-4-6-14(22-3)16(12)20/h4-9,20H,1-3H3,(H,18,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGFIRPTZPUHTQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=C(C(=CC=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=C(C(=CC=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]-pyridin-3-ylmethanone](/img/structure/B5396875.png)
![4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5396884.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;dihydrochloride](/img/structure/B5396885.png)
![bicyclo[3.3.1]nonan-2-one oxime](/img/structure/B5396887.png)

![5-ethyl-2-{1-[2-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5396916.png)

![1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methylpentane-1,2-dione](/img/structure/B5396926.png)
![N-[3-(pyridine-3-carbonylamino)propyl]pyridine-2-carboxamide](/img/structure/B5396927.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5396928.png)
![2-chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B5396933.png)

![1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5396945.png)
![N-[4-(benzyloxy)phenyl]-2-iodobenzamide](/img/structure/B5396952.png)
